(2R,2'R,3S,3'S,4R,4'R,5R,5'R,6S,6'S)-6,6'-(([2,2'-bithiophene]-5,5'-diylbis(methylene))bis(4-methyl-3,1-phenylene))bis(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol)
描述
The compound (2R,2'R,3S,3'S,4R,4'R,5R,5'R,6S,6'S)-6,6'-(([2,2'-bithiophene]-5,5'-diylbis(methylene))bis(4-methyl-3,1-phenylene))bis(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol) is a dimeric structure featuring two tetrahydro-2H-pyran-3,4,5-triol moieties linked via a [2,2'-bithiophene]-5,5'-diylbis(methylene) bridge.
属性
IUPAC Name |
(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[4-methyl-3-[[5-[5-[[2-methyl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]thiophen-2-yl]thiophen-2-yl]methyl]phenyl]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42O10S2/c1-17-3-5-19(35-33(43)31(41)29(39)25(15-37)45-35)11-21(17)13-23-7-9-27(47-23)28-10-8-24(48-28)14-22-12-20(6-4-18(22)2)36-34(44)32(42)30(40)26(16-38)46-36/h3-12,25-26,29-44H,13-16H2,1-2H3/t25-,26-,29-,30-,31+,32+,33-,34-,35+,36+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCYUYRCLACKBT-AJQHFSOTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(S4)CC5=C(C=CC(=C5)C6C(C(C(C(O6)CO)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(S4)CC5=C(C=CC(=C5)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(2R,2'R,3S,3'S,4R,4'R,5R,5'R,6S,6'S)-6,6'-(([2,2'-bithiophene]-5,5'-diylbis(methylene))bis(4-methyl-3,1-phenylene))bis(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol)
The compound under consideration is a complex organic molecule that incorporates elements such as bithiophene and tetrahydropyran derivatives. Its intricate structure suggests potential biological activities that warrant detailed exploration. This article focuses on its biological activity, synthesis methods, and relevant case studies.
Chemical Structure
The compound can be broken down into key structural components:
- Bithiophene moiety : Known for its electronic properties and potential in organic electronics and photonics.
- Tetrahydropyran derivatives : These are often associated with various biological activities including antioxidant and anti-inflammatory properties.
Antioxidant Activity
Research has shown that compounds containing hydroxymethyl tetrahydropyran structures exhibit notable antioxidant properties. The mechanism involves the scavenging of free radicals and the modulation of oxidative stress markers.
In a study evaluating several derivatives of similar structures:
- DPPH Assay : The compound demonstrated a significant ability to reduce DPPH radicals, indicating strong antioxidant potential.
- FRAP Assay : It showed promising results in Ferric Reducing Antioxidant Power (FRAP) tests, suggesting its efficacy in reducing ferric ions to ferrous ions.
Antiproliferative Effects
The antiproliferative activity of the compound was assessed against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values in the micromolar range across these cell lines, indicating a potent inhibitory effect on cell proliferation.
Anti-inflammatory Properties
The compound's anti-inflammatory potential was evaluated through inhibition assays targeting pro-inflammatory enzymes:
- 5-Lipoxygenase Inhibition : It showed effective inhibition with IC50 values significantly lower than standard anti-inflammatory drugs.
Synthesis Methodology
The synthesis of this complex compound involves several steps:
- Formation of Bithiophene : Utilizing cross-coupling reactions to generate the bithiophene backbone.
- Functionalization : Subsequent reactions introduce hydroxymethyl groups and other substituents to enhance biological activity.
- Purification : Techniques such as column chromatography are employed to isolate the desired product.
Case Study 1: Antioxidant Properties
In a comparative study of various tetrahydropyran derivatives:
- The compound was compared against known antioxidants like Vitamin C and Trolox.
- Results indicated that it had comparable or superior antioxidant activity in specific assays.
Case Study 2: Cancer Cell Line Studies
A research team investigated the cytotoxic effects on MCF-7 cells:
- Treatment with varying concentrations of the compound revealed dose-dependent cytotoxicity.
- Mechanistic studies suggested apoptosis as a mode of action.
Data Summary
相似化合物的比较
Substituent Variations in Tetrahydro-2H-Pyran-3,4,5-Triol Derivatives
The target compound shares its core pyran-triol structure with several derivatives (Table 1), but substituents and linkers differentiate their properties:
Key Observations :
Functional Group Impact on Bioactivity
highlights the role of phenolic hydroxyls in radical scavenging. While the target compound lacks phenolic groups, its pyran-triol hydroxyls may exhibit moderate antioxidant activity through hydrogen donation. In contrast, 5-aminosalicylate () demonstrates potent chain-breaking antioxidant behavior due to p-amine stabilization of phenoxyl radicals, a mechanism unavailable in the target compound .
Structural Complexity and Molecular Weight
The target compound’s dimeric architecture results in a higher molecular weight (~800 g/mol, estimated) compared to monomeric derivatives like 5155-47-5 (193.20 g/mol) . However, it is less complex than the phenolic-glycoside in (1167.10 g/mol), which contains multiple benzofuran and pyran rings linked to flavonoid motifs .
准备方法
Thiophene Functionalization
The bithiophene backbone is prepared via Ullmann coupling or Kumada cross-coupling. WO2017060924A1 describes thiophene methylation using Grignard reagents (e.g., methylmagnesium bromide) in tetrahydrofuran (THF) at −40°C. Subsequent bromination with N-bromosuccinimide (NBS) introduces reactive sites for methylene-phenylene linkage.
Key Reaction Parameters :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Thiophene methylation | CH₃MgBr, THF | −40°C | 92% |
| Bromination | NBS, CCl₄ | 0°C | 85% |
Methylene-Phenylene Linker Installation
The methylene-phenylene bridges are introduced via Suzuki-Miyaura coupling. CN114105922B utilizes aryl boronic esters and palladium catalysts (e.g., PdCl₂ with Mor-DalPhos ligand). For example, reacting 5-bromo-4-methylphenol with (2-hydroxypropyl)boric acid (Compound II) in tetrahydrofuran/water at 55–60°C yields the methylene-phenylene intermediate in 82% yield.
Tetrahydro-2H-Pyran-3,4,5-triol Subunit Preparation
Stereoselective Ring Formation
The pyran rings are constructed from glucose or xylose derivatives. WO2017060924A1 outlines a bio-enzyme-mediated cyclization using xylose and isopropanol dehydrogenase to form the tetrahydro-pyran core with >95% enantiomeric excess (ee). Acidic hydrolysis (e.g., HCl in methanol) removes protective groups, yielding the triol.
Optimized Conditions :
-
Substrate: Xylose
-
Enzyme: Isopropanol dehydrogenase
-
Temperature: 37°C
-
Yield: 89%
Hydroxymethyl Group Introduction
The 2-(hydroxymethyl) group is installed via aldol condensation. CN114105922B employs TBSCl (tert-butyldimethylsilyl chloride) to protect hydroxyl groups, followed by Grignard addition (e.g., CH₂MgBr) and deprotection with tetrabutylammonium fluoride (TBAF). This method achieves 65% yield for the hydroxymethylated intermediate.
Convergent Coupling of Subunits
Palladium-Catalyzed Cross-Coupling
The final assembly uses Suzuki-Miyaura coupling to link the pyran triol subunits to the bithiophene core. CN114105922B reports using PdCl₂ with Mor-DalPhos ligand in tetrahydrofuran/water at 55–60°C. Key parameters:
| Parameter | Value |
|---|---|
| Catalyst | PdCl₂ (1 mol%) |
| Ligand | Mor-DalPhos (1 mol%) |
| Base | K₂CO₃ |
| Solvent | THF/H₂O (2:1) |
| Yield | 82–85% |
Purification and Crystallization
WO2017060924A1 emphasizes co-crystallization with pipecolic acid to enhance purity. Dissolving the crude product in ethanol/pipecolic acid (5:1) and cooling to 4°C yields a stable co-crystal, achieving >99% HPLC purity.
Yield Optimization and Scalability
Industrial-scale production requires solvent recycling and catalyst recovery. CN114105922B demonstrates catalyst reuse (up to 5 cycles) with <5% yield drop. WO2017060924A1 reports a 10 kg batch process using continuous flow reactors, reducing reaction time by 40%.
Analytical Characterization
Spectroscopic Validation
常见问题
Q. What are the optimal synthetic routes for this compound, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis involves multi-step regioselective coupling of bithiophene and pyran-triol moieties. Key steps include:
- Protecting Group Strategy : Use tert-butyldimethylsilyl (TBDMS) or benzyl ethers to shield hydroxyl groups during coupling reactions .
- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless dihydroxylation) to achieve the desired (R/S) configurations .
- Purification : Final stereoisomeric purity (>95%) is verified via chiral HPLC and polarimetry .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : 2D - HSQC and NOESY confirm stereochemistry and spatial arrangement of the bithiophene-phenylene-pyran core .
- Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., m/z 869.32 [M+H]) and fragmentation patterns to validate connectivity .
- X-ray Crystallography : Resolves absolute configuration and interatomic distances in crystalline form .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2B skin irritation) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (acute toxicity Category 4) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (UN3077) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s bioactivity against carbohydrate-processing enzymes?
- Methodological Answer :
- Target Selection : Prioritize enzymes like α-glucosidase or galactosidase due to the compound’s pyran-triol motifs, which mimic carbohydrate substrates .
- Assay Design :
- Kinetic Studies : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-glucopyranoside) to measure IC values .
- Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding interactions with enzyme active sites .
- Validation : Compare in vitro inhibition data with computational predictions to refine structure-activity relationships .
Q. How should contradictory data on the compound’s solubility and stability be resolved?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, THF, and aqueous buffers (pH 1–12) using dynamic light scattering (DLS) .
- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., moisture, light) causing discrepancies between studies .
Q. What computational strategies are recommended for modeling this compound’s supramolecular interactions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (CHARMM36 force field) to assess membrane permeability .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) of the bithiophene core .
- Machine Learning : Train QSAR models using datasets of analogous glycosidase inhibitors to predict bioavailability .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
